1-(3,4-Dichlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine
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Overview
Description
1-(3,4-Dichlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine typically involves the reaction of 3,4-dichloroaniline with 2,4,4-trimethyl-2-oxazoline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.
4-(2,4,4-Trimethylallophanoyl)piperazine: Another derivative with distinct chemical and biological characteristics.
Uniqueness
1-(3,4-Dichlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
80712-36-3 |
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Molecular Formula |
C15H20Cl2N4O2 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C15H20Cl2N4O2/c1-18(2)14(22)19(3)15(23)21-8-6-20(7-9-21)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
ZEJXZBSRHOAWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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